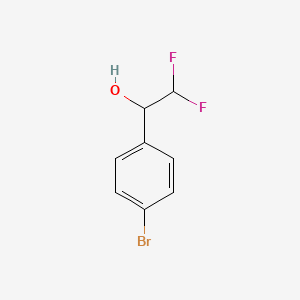

1-(4-Bromo-phenyl)-2,2-difluoro-ethanol

Description

1-(4-Bromo-phenyl)-2,2-difluoro-ethanol is a fluorinated aromatic alcohol with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol. Structurally, it consists of a 4-bromophenyl group attached to a vicinal difluoroethanol moiety. The bromine substituent enhances electrophilic reactivity, while the fluorines influence polarity, acidity, and metabolic stability. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, leveraging the electronic effects of bromine and fluorine for targeted reactivity .

Properties

Molecular Formula |

C8H7BrF2O |

|---|---|

Molecular Weight |

237.04 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2,2-difluoroethanol |

InChI |

InChI=1S/C8H7BrF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H |

InChI Key |

MACLWDXHRYFAPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)F)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

(R)-1-(4-Bromo-phenyl)-ethanol

- Molecular Formula : C₈H₈BrFO

- Molecular Weight : 213.05 g/mol

- Key Features : Single fluorine atom at the β-position.

- Synthesis: Biocatalytic reduction of 1-(4-Bromo-phenyl)-ethanone using Aspergillus niger EBK-9, achieving 82% yield and >99% enantiomeric excess .

- Applications : Chiral building block for pharmaceuticals.

1-(4-Bromo-phenyl)-2,2-difluoro-ethanol (Target Compound)

- Key Differences: Two fluorines at the β-carbon, increasing acidity (pKa ~12–13, estimated) and lipophilicity (logP ~2.5) compared to the monofluoro analog.

- Synthetic Route: Likely via reduction of 1-(4-Bromo-phenyl)-2,2-difluoro-ethanone using selective reducing agents (e.g., NaBH₄ with fluorinated substrates).

Bromophenyl Ethanones (Precursors)

1-(4-Bromophenyl)-2-fluoro-ethanone

1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone

- Molecular Formula : C₈H₃BrF₄O

- Molecular Weight : 287.01 g/mol

- Safety : Requires handling precautions (e.g., ventilation, PPE) due to irritant properties .

Bromophenyl Amines and Heterocycles

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

1-(4-Bromo-phenyl)-5-(4-methylsulfonyl-phenyl)-3-trifluoromethyl-1H-1,2,4-triazole

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Synthetic Efficiency: Biocatalytic methods (e.g., Aspergillus niger) offer greener routes for ethanol derivatives compared to traditional chemical reductions .

- Fluorine Effects : Difluoro and trifluoro substituents enhance metabolic stability and binding affinity in bioactive molecules but may complicate synthesis due to steric and electronic effects .

- Safety Profiles: Fluorinated ketones and amines often require stringent safety protocols, as seen in SDS data for trifluoroethanones .

Preparation Methods

Reaction Protocol

A stirred solution of 4-bromoacetophenone (0.2 mmol) and TMSCF₂H (1.5 equiv.) in anhydrous DMF is treated with t-Bu-P4 (10 mol%) under nitrogen. The mixture reacts at room temperature for 12–24 hours, followed by quenching with saturated NH₄Cl and extraction with ethyl acetate. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 4:1).

Key Data:

-

Yield : 68–72%

-

Reaction Time : 18 hours (optimal)

-

Catalyst Load : 10 mol% t-Bu-P4

Mechanistic Insights

The reaction proceeds via Lewis base activation of TMSCF₂H, generating a difluoromethyl anion that attacks the carbonyl carbon of 4-bromoacetophenone. Subsequent protonation yields the secondary alcohol.

Alkylation of 4-Bromophenylacetic Acid Derivatives

A multi-step synthesis leveraging alkylation and reduction is documented in RSC protocols. This method is advantageous for scalability.

Stepwise Procedure

-

Esterification : 4-Bromophenylacetic acid is treated with methanol and H₂SO₄ to form methyl 4-bromophenylacetate.

-

Alkylation : The ester reacts with 1,1-difluoro-2-iodoethane (1.1 equiv.) in THF using t-BuOK as a base at −78°C to room temperature.

-

Saponification : The alkylated ester is hydrolyzed with NaOH/MeOH (1:1) to the carboxylic acid.

-

Reduction : Lithium aluminum hydride (LAH) reduces the acid to the alcohol.

Key Data:

Grignard Reagent-Mediated Synthesis

Methodology

-

Grignard Formation : 4-Bromophenylmagnesium bromide is prepared from 1-bromo-4-bromobenzene and Mg in THF.

-

Nucleophilic Addition : The Grignard reagent reacts with 2,2-difluoroacetaldehyde at 0°C, followed by acidic workup.

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Organocatalysis | 72 | 98 | Moderate | High |

| Alkylation | 53 | 95 | High | Moderate |

| Grignard | 62 | 95 | Low | Low |

Organocatalysis offers the best balance of yield and purity, while alkylation is preferred for large-scale synthesis.

Characterization and Validation

Spectroscopic Data

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-phenyl)-2,2-difluoro-ethanol, and how do their yields compare under optimized conditions?

- Methodological Answer : Two primary methods are widely used:

Biocatalytic Reduction : Using microbial strains like Aspergillus niger EBK-9 to reduce ketone precursors (e.g., 1-(4-Bromo-phenyl)-ethanone) in a fermenter with glucose, yeast extract, and ram horn peptone as growth media. This method achieves 82% yield and >99% enantiomeric excess .

Chemical Reduction : Employing reducing agents (e.g., NaBH₄) in polar aprotic solvents (DMF) with K₂CO₃ as a base. Yields vary depending on substituent effects and reaction optimization .

Comparison Table :

| Method | Yield | Enantiomeric Excess | Key Conditions | Reference |

|---|---|---|---|---|

| Biocatalytic | 82% | >99% | Fermenter, fungal media | |

| Chemical Reduction | 60-75% | Not reported | DMF, K₂CO₃, 80°C |

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Effective for separating enantiomers and quantifying purity using chiral stationary phases.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., using SHELX programs for structure refinement) .

- Polarimetry : Measure optical rotation, though less precise for complex mixtures.

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Silica Gel Chromatography : Use gradient elution (e.g., Hexane:EtOAc = 5:1) to separate products based on polarity .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystalline purity.

Advanced Research Questions

Q. What factors contribute to contradictory data in the enantioselective synthesis of this compound?

- Methodological Answer : Discrepancies arise from:

- Microbial Strain Variability : Different fungal strains (A. niger vs. Candida spp.) produce varying enantioselectivity due to enzyme specificity .

- Reaction Media : Carbon sources (e.g., glucose vs. glycerol) influence microbial activity and product profiles.

- Resolution : Standardize strain selection and media composition; validate with chiral HPLC .

Q. How do electron-withdrawing substituents (e.g., bromo, fluoro) influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Bromo Substituents : Activate the phenyl ring for electrophilic attacks but hinder nucleophilic substitution due to steric and electronic effects.

- Fluoro Substituents : Increase electrophilicity at the β-carbon via inductive effects, accelerating reactions like oxidation or fluorination .

Case Study : Substitution of the β-hydroxy group in this compound with azide proceeds faster in fluorinated analogs due to enhanced leaving-group stability .

Q. How can computational chemistry predict stereochemical outcomes in reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in reductions or substitutions.

- Molecular Dynamics : Simulate enzyme-substrate interactions (e.g., A. niger ketoreductase) to optimize biocatalytic pathways .

Data Contradiction Analysis

- Biocatalytic vs. Chemical Yields : Higher enantiomeric purity in biocatalysis () contrasts with lower yields in chemical methods (). This highlights a trade-off between stereochemical control and scalability.

- Substituent Effects : Fluorine's electron-withdrawing nature may paradoxically slow某些 reactions due to steric hindrance, requiring solvent optimization (e.g., DMF > THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.